3-methyl-4-propyl-4H-1,2,4-triazole

Description

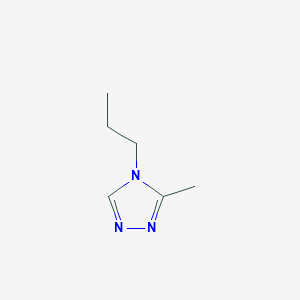

3-methyl-4-propyl-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by a methyl group at the third position and a propyl group at the fourth position of the triazole ring. Triazoles are known for their versatile chemical properties and significant biological activities, making them valuable in various scientific fields .

Properties

IUPAC Name |

3-methyl-4-propyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-4-9-5-7-8-6(9)2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIELZMJNYYRADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423029-23-5 | |

| Record name | 3-methyl-4-propyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-propyl-4H-1,2,4-triazole typically involves the reaction of appropriate hydrazides with suitable electrophiles. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, the reaction of 3-methyl-1-propylhydrazine with formic acid can yield this compound through a cyclodehydration process .

Industrial Production Methods

Industrial production of triazoles often employs scalable and efficient synthetic routes. Microwave-induced cyclodehydration and triflic anhydride activation are some of the advanced techniques used to enhance the yield and purity of the final product. These methods are advantageous due to their shorter reaction times and reduced energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-propyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole compounds with various functional groups.

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds

3-Methyl-4-propyl-4H-1,2,4-triazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its derivatives are utilized in the creation of various nitrogen-containing compounds that exhibit significant biological activity.

Corrosion Inhibitors

The compound has been explored for its efficacy as a corrosion inhibitor in metal protection formulations. Its ability to form stable complexes with metal ions enhances the longevity and durability of metal surfaces exposed to corrosive environments.

Biological Applications

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes such as cytochrome P450. This interaction is significant as it affects the metabolism of various drugs and xenobiotics, potentially leading to altered pharmacokinetics of co-administered drugs .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that derivatives of 1,2,4-triazoles demonstrate antifungal and antibacterial properties, making them candidates for the development of new antimicrobial agents .

| Pathogen | Activity (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125–8 μg/mL | |

| Escherichia coli | 0.5–1 μg/mL | |

| Candida albicans | 0.5–4 μg/mL |

Medicinal Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly its influence on neurotransmission via GABA receptors. This suggests potential applications in treating neurological disorders such as epilepsy .

Industrial Applications

Agrochemicals

In agriculture, this compound derivatives are being developed as herbicides and fungicides. Their effectiveness in controlling plant pathogens makes them valuable in crop protection strategies .

Material Science

The compound's luminescent properties have led to its exploration in material science for developing photoluminescent materials with applications in sensors and optoelectronics .

Case Study 1: Antimicrobial Efficacy

A series of quinolone-triazole hybrids were synthesized and tested against multiple bacterial strains. The results demonstrated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like norfloxacin and chloromycin .

Case Study 2: Neuroprotective Mechanisms

Research conducted on the interaction of this compound with GABA receptors showed promising results in reducing seizure activity in animal models, indicating its potential as an anticonvulsant agent .

Mechanism of Action

The mechanism of action of 3-methyl-4-propyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to inhibit enzyme activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects. For example, it has been shown to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

1,2,3-triazole: Another isomer of triazole with different nitrogen atom arrangements.

4-methyl-4H-1,2,4-triazole-3-thiol: A derivative with a thiol group at the third position.

1,2,4-triazole-3-thione: Contains a thione group at the third position.

Uniqueness

3-methyl-4-propyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .

Biological Activity

3-Methyl-4-propyl-4H-1,2,4-triazole is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Target Interactions

this compound interacts with various enzymes and receptors, primarily through hydrogen-bonding and dipole interactions. It has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and the metabolic pathways of xenobiotics. Additionally, this compound can bind to GABA receptors, suggesting potential anticonvulsant properties.

Biochemical Pathways

The compound's influence extends to several biochemical pathways. It can modulate the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. By affecting this pathway, this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Cellular Effects

Cell Viability and Toxicity

In studies involving peripheral blood mononuclear cells (PBMC), this compound derivatives exhibited low toxicity levels at concentrations up to 100 µg/mL. Viable cell counts remained comparable to controls treated with DMSO or ibuprofen . This low toxicity profile is promising for therapeutic applications.

Antimicrobial Activity

Research has demonstrated that triazole derivatives possess significant antibacterial properties. For instance, derivatives of this compound have shown effectiveness against various Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds range from 0.25 to 32 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activities of this compound Derivatives

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several triazole derivatives against E. coli and S. aureus. The results indicated that certain derivatives displayed higher potency than traditional antibiotics like ciprofloxacin and vancomycin . This suggests that modifications at the C-3 position of the triazole ring can significantly enhance antibacterial activity.

Molecular Mechanism

At the molecular level, the primary mechanism of action involves enzyme inhibition. For instance, binding to cytochrome P450 inhibits its activity by obstructing substrate metabolism. Additionally, activation of GABA receptors alters ion channel activity and neurotransmission pathways .

Metabolic Pathways

The metabolic processing of this compound occurs primarily through oxidation by cytochrome P450 enzymes. This leads to the formation of various metabolites that may exhibit biological activity or be further processed through conjugation reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.